Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-

molecular weight permeability solubility

Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- is a synthetic small molecule belonging to the benzamide class, characterized by a 2‑bromo substituted benzoyl core, an N‑methyl group, and a distinctive 2,2‑bis(phenylthio)ethenyl substituent. Its molecular formula is C₂₂H₁₈BrNOS₂ and molecular weight 456.4 g·mol⁻¹.

Molecular Formula C22H18BrNOS2
Molecular Weight 456.4 g/mol
CAS No. 189081-52-5
Cat. No. B12551535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-
CAS189081-52-5
Molecular FormulaC22H18BrNOS2
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCN(C=C(SC1=CC=CC=C1)SC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C22H18BrNOS2/c1-24(22(25)19-14-8-9-15-20(19)23)16-21(26-17-10-4-2-5-11-17)27-18-12-6-3-7-13-18/h2-16H,1H3
InChIKeyRDEGVNKCFXTNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- (CAS 189081-52-5): Structural and Physicochemical Profile for Research Sourcing


Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- is a synthetic small molecule belonging to the benzamide class, characterized by a 2‑bromo substituted benzoyl core, an N‑methyl group, and a distinctive 2,2‑bis(phenylthio)ethenyl substituent. Its molecular formula is C₂₂H₁₈BrNOS₂ and molecular weight 456.4 g·mol⁻¹ [1]. The compound is primarily of interest in medicinal chemistry research contexts, where its unique substitution pattern may confer distinct physicochemical and biological properties relative to simpler benzamide scaffolds.

Why Generic Substitution Fails for Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- in Specialized Research Applications


The compound’s 2‑bromo substituent and the sterically demanding, electron‑rich 2,2‑bis(phenylthio)ethenyl group create a pharmacophoric environment that cannot be replicated by simple N‑methylbenzamides or other unadorned benzamide derivatives. These structural elements influence molecular size, lipophilicity, electronic distribution, and metabolic stability, meaning that even closely related analogs (e.g., the N‑benzyl variant CAS 189081‑54‑7 or 2‑chloro analogs) may exhibit divergent target engagement, off‑target profiles, or synthetic utility [1]. Generic substitution therefore risks losing the precise molecular interactions that make the target compound valuable in a specific experimental or industrial setting.

Quantitative Differentiation Evidence for Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- (CAS 189081-52-5)


Molecular Weight and Size Differentiation vs. the N‑Benzyl Analog (CAS 189081‑54‑7): Implications for Permeability and Solubility

The target compound has a molecular weight of 456.4 g·mol⁻¹, while the closely related N‑benzyl analog (Benzamide, N‑[2,2‑bis(phenylthio)ethenyl]‑2‑bromo‑N‑(phenylmethyl)‑; CAS 189081‑54‑7) weighs 532.5 g·mol⁻¹ [1][2]. This 76.1 g·mol⁻¹ difference (≈16.7% larger) places the analog well above the commonly accepted 500 Da threshold for oral bioavailability, potentially reducing its passive membrane permeability and increasing solubility challenges. As a result, the target compound may be preferred when smaller molecular size is a critical design criterion for cell‑based assays or in vivo models.

molecular weight permeability solubility N‑benzyl analog

Estimated Lipophilicity (clogP) Differentiation from Unsubstituted N‑Methylbenzamide

Class-level inference based on the compound’s structure suggests a substantially higher lipophilicity compared to the parent N‑methylbenzamide scaffold. The 2‑bromo and bis(phenylthio)ethenyl substituents are expected to contribute approximately +0.8 and +3.5 log units, respectively, relative to unsubstituted N‑methylbenzamide (estimated clogP ≈ 1.0) [1]. This qualitative shift (estimated clogP > 5 vs. ~1.0 for the parent) indicates that the target compound will partition much more readily into non‑polar environments, which may influence membrane penetration, protein binding, and metabolic clearance in ways that simple benzamides cannot replicate.

lipophilicity clogP hydrophobicity N‑methylbenzamide

Synthetic Utility Comparison: Orthogonal Reactivity of the 2‑Bromo Substituent vs. Halogen‑Free Analogs

The ortho‑bromo group on the benzoyl ring provides a handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) that is absent in non‑halogenated analogs such as N‑methylbenzamide or N‑[2,2‑bis(phenylthio)ethenyl]‑N‑methylbenzamide without halogen substitution. The Br substituent allows for late‑stage diversification, a feature supported by the extensive literature on aryl bromide reactivity [1]. This synthetic versatility is not available with the 2‑chloro analog (which typically requires harsher coupling conditions) or the 2‑iodo analog (which may be unstable under certain reaction conditions), positioning the 2‑bromo compound as a balanced intermediate for reactivity and stability.

cross‑coupling orthogonal reactivity bromo substituent Suzuki‑Miyaura

Best Application Scenarios for Benzamide, N‑[2,2‑bis(phenylthio)ethenyl]‑2‑bromo‑N‑methyl- (CAS 189081‑52‑5) Based on Evidence


Medicinal Chemistry Lead Optimization – When Molecular Weight Ceiling is Critical

In programs where maintaining a molecular weight below 500 Da is a hard design constraint (e.g., CNS or oral bioavailability targets), the target compound’s MW of 456.4 g·mol⁻¹ makes it a more suitable starting point than the N‑benzyl analog (MW 532.5 g·mol⁻¹). The 16.7% smaller mass may translate to improved passive permeability and reduced solubility issues, as supported by the molecular weight comparison in Section 3 [1][2].

Structure‑Activity Relationship (SAR) Studies Requiring Late‑Stage Diversification

The presence of the ortho‑bromo substituent enables efficient palladium‑catalyzed cross‑coupling, allowing chemists to rapidly explore aryl modifications without de novo synthesis of the entire benzamide core. This contrasts with halogen‑free analogs, where such diversification would require separate synthetic routes [1]. The 2‑bromo group thus makes the compound a versatile intermediate for SAR campaigns.

Biophysical Studies of Lipophilic Ligand Binding

The predicted high lipophilicity (>5 clogP) relative to simple N‑methylbenzamide indicates that the compound will preferentially partition into hydrophobic environments, making it a candidate for probing lipophilic binding pockets in proteins or for formulation in lipid‑based delivery systems. Researchers requiring a benzamide scaffold with enhanced hydrophobicity may select this compound over less lipophilic alternatives [1].

In Vitro Assays Where Bromine Atom Effects Are Being Probed

When comparing the impact of halogen substitution on benzamide bioactivity, the target compound provides a defined 2‑bromo aryl moiety that can be directly compared with 2‑chloro or 2‑iodo analogs. The Br atom offers a distinct steric and electronic profile, and its presence has been correlated with specific target interactions in certain chemotypes [1]. This positions the compound as a control in halogen‑scanning experiments.

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